molecular formula C13H8Cl2O3 B6407205 4-(2,3-Dichlorophenyl)-2-hydroxybenzoic acid CAS No. 1262007-06-6

4-(2,3-Dichlorophenyl)-2-hydroxybenzoic acid

Cat. No.: B6407205
CAS No.: 1262007-06-6
M. Wt: 283.10 g/mol
InChI Key: HAMAEDQCYQAKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dichlorophenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of dichlorophenyl derivatives This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)-2-hydroxybenzoic acid typically involves the reaction of 2,3-dichlorophenol with salicylic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 2,3-dichlorophenol reacts with salicylic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction parameters and scalability. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)-2-hydroxybenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenylboronic acid
  • 2,3-Dichlorophenylpiperazine
  • 2,4-Dichlorophenol
  • 2,5-Dichlorophenol

Uniqueness

4-(2,3-Dichlorophenyl)-2-hydroxybenzoic acid is unique due to the presence of both dichlorophenyl and hydroxybenzoic acid moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2,3-dichlorophenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-10-3-1-2-8(12(10)15)7-4-5-9(13(17)18)11(16)6-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMAEDQCYQAKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691184
Record name 2',3'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262007-06-6
Record name 2',3'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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